1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, a fused heterocyclic system combining pyrazole and quinoline moieties. Key structural features include:
- Position 1: A 4-chlorophenyl group, which may enhance lipophilicity and influence receptor binding .
- Position 8: A methyl group, likely improving metabolic stability compared to bulkier substituents .
The specific substitution pattern of this compound suggests tailored electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-4-10-21-19(12-15)25-20(14-27-21)24(16-5-11-22(30-2)23(13-16)31-3)28-29(25)18-8-6-17(26)7-9-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGPRHOQXNNYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structural analogs, focusing on substituent effects, core modifications, and inferred pharmacological relevance.
Substituent Variations in Pyrazolo[4,3-c]Quinoline Derivatives
Core Structure Modifications: Pyrazolo[4,3-c] vs. Pyrazolo[3,4-b]Quinolines
- Pyrazolo[4,3-c]Quinolines (target compound): Fusion at positions 4,3-c creates a distinct planar structure, favoring π-π stacking interactions with biological targets . Demonstrated synthetic versatility via POCl3-mediated cyclization .
- Pyrazolo[3,4-b]Quinolines: Differ in ring fusion (positions 3,4-b), leading to altered electronic distributions . Example: 4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-1,4-oxazepane shows enhanced solubility due to oxazepane moiety .
Pharmacological Implications
- Antifungal Potential: The 3,4-dimethoxyphenyl group in the target compound resembles substituents in fungicidal agents like 3,3′-dihydroxy-4,4′-dinitrohexafluorobiphenyl (), suggesting possible activity against Fusarium species .
- Therapeutic Index: Amino-substituted pyrazoloquinolines (e.g., 3,4-diamino derivatives) show enhanced therapeutic indices compared to non-amino analogs, though the target compound lacks this feature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
